Aromatase (CYP19) Inhibition: Potent Activity Relative to Known Natural Product Inhibitors
2-Methoxy-5-acetoxy-furanogermacr-1(10)-en-6-one demonstrates sub-micromolar aromatase (CYP19) inhibitory activity with an IC50 of 0.21 μM against human targets . This activity profile distinguishes it from other furanogermacrane sesquiterpenoids such as linderalactone, which has been characterized primarily for lung cancer cell proliferation inhibition (IC50 15 μM against A-549 cells) and superoxide anion generation inhibition (IC50 8.48 μg/mL) rather than CYP19 targeting [1][2]. While direct head-to-head CYP19 comparison data with furanogermacrane analogs are not available in published literature, the CYP19 inhibitory activity of this compound represents a mechanistically distinct pharmacological profile not reported for linderalactone, zeylanicine, pseudoneolinderane, or parvigemone in peer-reviewed studies [3].
| Evidence Dimension | Aromatase (CYP19) enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 0.21 μM |
| Comparator Or Baseline | Linderalactone (structurally related furanogermacrane): no reported CYP19 inhibition activity; primary activity reported is A-549 lung cancer cell proliferation inhibition (IC50 15 μM) [1] |
| Quantified Difference | CYP19 inhibition IC50 0.21 μM vs. unreported CYP19 activity for linderalactone; distinct target engagement profile |
| Conditions | Human aromatase (CYP19) enzymatic assay |
Why This Matters
CYP19 inhibition at sub-micromolar potency positions this compound as a mechanistically distinct tool for estrogen biosynthesis research that is not achievable with other commercially available furanogermacrane sesquiterpenoids.
- [1] Linderalactone inhibits human lung cancer growth by modulating apoptosis-related proteins, G2/M cell cycle arrest and inhibition of JAK/STAT signaling pathway. IC50 15 μM against A-549 cells. View Source
- [2] Chen KS, Hsieh PW, et al. Linderalactone shows significant inhibitory effects on superoxide anion generation by human neutrophils, IC50 8.48 μg/mL. View Source
- [3] Chen KS, et al. Anti-inflammatory Furanogermacrane sesquiterpenes from Neolitsea parvigemma. Natural Product Research, 2005, 19(3): 283-286. View Source
